Z-D-MePhe-OH.DCHA

Description

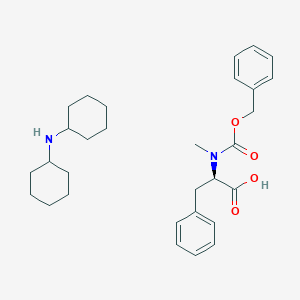

Z-D-MePhe-OH.DCHA is a chemically protected amino acid derivative where:

- Z-group (Benzyloxycarbonyl): Provides steric protection for the amine group during peptide synthesis.

- D-MePhe (D-methylphenylalanine): A non-natural amino acid with a methyl group on the phenylalanine side chain, conferring conformational rigidity and altered hydrophobicity.

- DCHA (Dicyclohexylamine): A counterion used to stabilize the carboxylic acid group, enhancing solubility in organic solvents .

This compound is primarily used in peptide synthesis and pharmaceutical research due to its stereochemical stability and compatibility with solid-phase methodologies.

Properties

Molecular Formula |

C30H42N2O4 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m1./s1 |

InChI Key |

KTUIWQIMHYBPLV-PKLMIRHRSA-N |

Isomeric SMILES |

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-MePhe-OH.DCHA involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base. The final product is obtained by reacting the protected and methylated D-phenylalanine with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Z-D-MePhe-OH.DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and hydrochloric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of phenylalanine, which can be further utilized in peptide synthesis and other biochemical applications .

Scientific Research Applications

Z-D-MePhe-OH.DCHA is widely used in scientific research, particularly in:

Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: In the study of protein structure and function.

Industry: Used in the production of specialized peptides and proteins for various industrial applications

Mechanism of Action

The mechanism of action of Z-D-MePhe-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. The dicyclohexylammonium salt form enhances its solubility and stability, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Observations:

Side Chain Variations: this compound has a rigid aromatic ring with a methyl group, enhancing hydrophobic interactions in peptide chains. Z-D-Leu-OH·DCHA features a branched aliphatic side chain (Leu), favoring solubility in non-polar solvents . Z-D-Trp(Boc)-OH·DCHA includes a bulky, Boc-protected indole group, which may hinder coupling efficiency but improves fluorescence properties .

Protection Strategies :

Physicochemical Properties

Solubility :

- Stability: Methylation in this compound reduces racemization risk compared to non-methylated analogs like Z-Phe-OH . Boc protection in Z-D-Trp(Boc)-OH·DCHA enhances thermal stability but requires acidic deprotection .

Research Findings and Limitations

Synthetic Challenges :

Performance Metrics :

- Coupling efficiency for this compound (95–98%) exceeds that of Z-D-Trp(Boc)-OH·DCHA (85–90%) due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.